(2R,3S,4R,5R,6S)-2-(アセトキシメチル)-6-クロロ-5-(1,3-ジオキソイソインドリン-2-イル)テトラヒドロ-2H-ピラン-3,4-ジイルジアセテート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

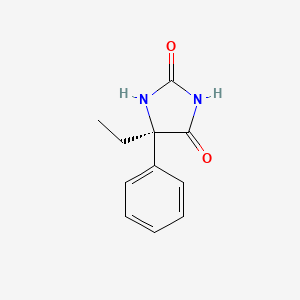

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl chloride (TADGPC) is a synthetic compound derived from the monosaccharide glucose. It is an important building block for the synthesis of complex carbohydrates and glycolipids. It is also used in various scientific research applications, such as drug delivery, gene therapy, and as a potential therapeutic agent. The synthesis of TADGPC is relatively simple and can be achieved using various methods. The compound has been widely studied and its biochemical and physiological effects have been identified.

科学的研究の応用

抗結核および抗菌活性

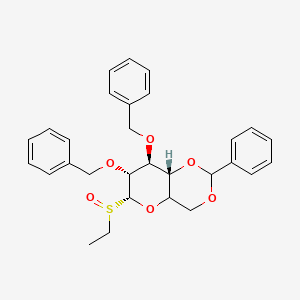

この化合物は、トリエチルアンモニウム2-アセトアミド-3,4,6-トリ-O-アセチル-2-デオキシ-D-グルコピラノシルデシルホスフェートの合成に使用されており、有望な抗結核および抗菌活性を示しています {svg_1}.

オリゴ糖の合成

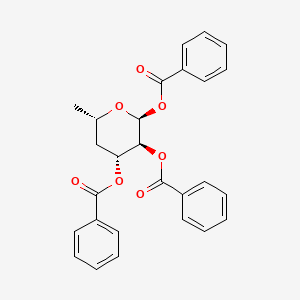

この化合物は、溶液と固相の両方でオリゴ糖の合成のためのビルディングブロックとして作用します {svg_2} {svg_3}. これは、炭水化物化学の分野において重要です。

生物医学的用途

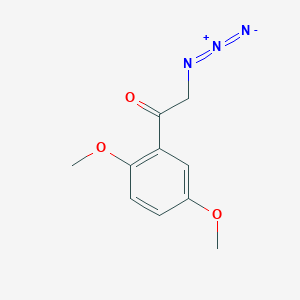

この化合物は、複雑な炭水化物ベースの薬剤の合成に使用される生物医学における重要な化合物です {svg_4}. この汎用性の高い試薬は、細菌およびウイルス感染症、癌、および炎症性疾患を含むさまざまな疾患を標的とした新規医薬品の開発に使用されています {svg_5}.

ジオスゲニルβ-d-グリコサミノシドの合成

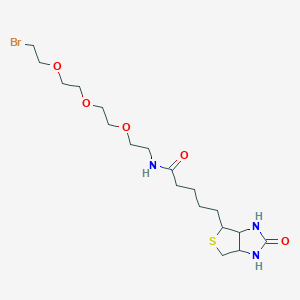

この化合物は、ジオスゲニルβ-d-グリコサミノシドの合成に使用されています {svg_6}. これらの半合成サポニンは、抗菌および抗腫瘍活性を示しており、抗真菌剤または抗菌剤としての使用のための非常に有望な候補です {svg_7}.

天然物の合成

この化合物は、O-、1,2 C-、3 S-、4およびN-グリコシド、シクロプロパン化炭水化物、および天然物など、幅広い炭水化物誘導体の合成に広く使用されています {svg_8}.

医薬品化合物の合成

特性

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXSTYGMBJFQAY-DUQPFJRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)